molecular formula C21H30N2O4S B3444330 N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B3444330
M. Wt: 406.5 g/mol
InChI Key: HYFWMRLHPFZFJB-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound with a molecular formula of C23H33NO4S This compound is known for its unique structural features, which include a cyclohexenyl group, a methoxyphenyl group, and a sulfonylpiperidine moiety

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-27-19-7-9-20(10-8-19)28(25,26)23-15-12-18(13-16-23)21(24)22-14-11-17-5-3-2-4-6-17/h5,7-10,18H,2-4,6,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWMRLHPFZFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexenyl Intermediate: The cyclohexenyl group can be introduced through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an alkyl halide.

    Formation of the Sulfonylpiperidine Moiety: The piperidine ring can be sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the cyclohexenyl intermediate with the sulfonylpiperidine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on cellular pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Shares structural similarities but lacks the sulfonylpiperidine moiety.

    2-(1-Cyclohexenyl)ethylamine: Contains the cyclohexenyl group but differs in the rest of the structure.

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the sulfonylpiperidine moiety, in particular, distinguishes it from other similar compounds and contributes to its specific properties and uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

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